

Daclatasvir-d6 certificate of analysis interpretation

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An In-depth Technical Guide to the Certificate of Analysis for Daclatasvir-d6

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that ensures the quality, purity, and identity of a compound.[1][2][3] [4] This guide provides a detailed interpretation of a typical Certificate of Analysis for **Daclatasvir-d6**, a deuterium-labeled analog of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir.[5][6] **Daclatasvir-d6** is commonly used as an internal standard in analytical and pharmacokinetic studies.[5]

Understanding the Certificate of Analysis

A Certificate of Analysis is a document issued by a quality assurance department that confirms a product meets its predetermined specifications.[1][3][4] It contains the results of quality control testing performed on a specific batch of the product.[3] For a high-purity compound like **Daclatasvir-d6**, the CoA provides essential information regarding its identity, strength, and purity.

Quantitative Data Summary

The following tables summarize the typical quantitative data presented in a Certificate of Analysis for **Daclatasvir-d6**.

Table 1: General Information and Physical Properties



Parameter	Specification	Result
Product Name	Daclatasvir-d6	Conforms
CAS Number	1801709-41-0	Conforms
Molecular Formula	C40H44D6N8O6	Conforms
Molecular Weight	744.95 g/mol	744.423[7]
Appearance	Off-white to white solid[8]	Conforms
Solubility	Soluble in DMSO	Conforms

Table 2: Purity and Impurity Profile

Test	Method	Specification	Result
Purity (by HPLC)	HPLC	≥ 98.0%	99.5%
Isotopic Purity	Mass Spectrometry	≥ 99%	99.6%
Residual Solvents	GC-HS	As per USP <467>	Conforms
Water Content	Karl Fischer Titration	≤ 1.0%	0.2%
Sulphated Ash	USP <281>	≤ 0.1%	0.05%

Table 3: Identity Confirmation

Test	Method	Specification	Result
¹ H NMR	NMR Spectroscopy	Conforms to structure	Conforms
Mass Spectrum	Mass Spectrometry	Conforms to structure	Conforms

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below. These protocols are based on established analytical methods for Daclatasvir and its analogues.[9][10] [11][12]



High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify **Daclatasvir-d6** from any potential impurities.

- Instrumentation: Agilent 1100 series HPLC or equivalent with a UV detector.[9]
- Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 μm particle size.[13]
- Mobile Phase: A mixture of 0.01M Ammonium acetate (pH adjusted to 3.5 with phosphoric acid) and methanol in a ratio of 20:80 (v/v).[13]
- Flow Rate: 1.0 mL/min.[10][11][13]
- Detection Wavelength: 284 nm.[13]
- Column Temperature: 40 °C.[9][12]
- Injection Volume: 20 μL.
- Procedure:
 - Prepare a standard solution of **Daclatasvir-d6** at a known concentration in the mobile phase.
 - Prepare the sample solution by dissolving an accurately weighed amount of the
 Daclatasvir-d6 batch in the mobile phase to achieve a similar concentration.
 - Inject the standard and sample solutions into the HPLC system.
 - The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of **Daclatasvir-d6** and to determine its isotopic purity.



- Instrumentation: A high-resolution mass spectrometer, such as a Xevo TQ MS system,
 capable of electrospray ionization (ESI).[14]
- Ionization Mode: Positive Electrospray Ionization (ESI+).[14][15]
- Procedure:
 - A dilute solution of the sample is prepared in a suitable solvent (e.g., acetonitrile/water).
 - The solution is infused into the mass spectrometer.
 - The mass spectrum is acquired, and the mass-to-charge ratio (m/z) of the molecular ion is determined. For **Daclatasvir-d6**, the expected [M+H]⁺ ion would be approximately 745.9.
 - Isotopic purity is assessed by examining the distribution of isotopic peaks and quantifying the percentage of the d6 species relative to other isotopic variants.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful technique for confirming the chemical structure of a molecule.

- Instrumentation: A 400 MHz NMR spectrometer or higher.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).[16]
- Internal Standard: Tetramethylsilane (TMS).
- Procedure:
 - A small amount of the **Daclatasvir-d6** sample is dissolved in DMSO-d6.
 - The ¹H NMR spectrum is acquired.
 - The chemical shifts, splitting patterns, and integrations of the observed signals are compared to the expected spectrum for the **Daclatasvir-d6** structure. The absence or

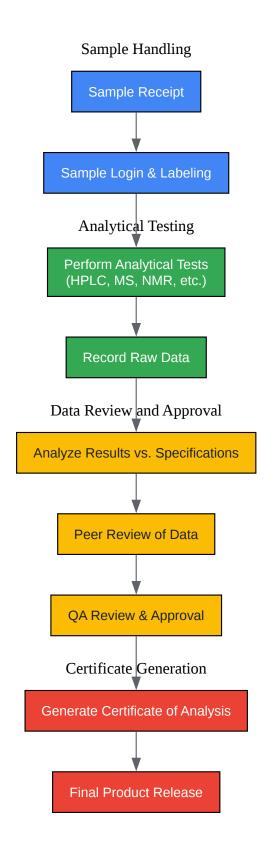


significant reduction of signals corresponding to the protons on the two methyl ester groups confirms the deuterium labeling.

Visualization of Processes

The following diagrams illustrate the general workflow for generating a Certificate of Analysis and the logical flow of testing for product release.

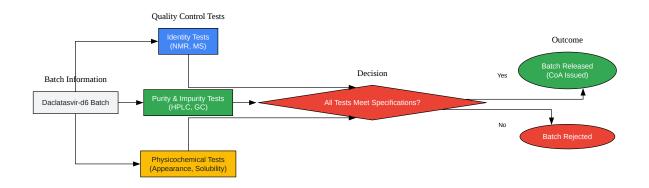




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Caption: Workflow for Generating a Certificate of Analysis.





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Caption: Logical Flow of Testing for Product Release.

Conclusion

The Certificate of Analysis for **Daclatasvir-d6** is a comprehensive document that provides critical data to assure its quality and suitability for research and development purposes. By understanding the data presented and the methodologies used to obtain it, researchers can have a high degree of confidence in the material they are using. The combination of chromatographic and spectroscopic techniques ensures a thorough characterization of the compound's identity, purity, and structural integrity.

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